Navigating the Synthesis and Application of 1-Bromo-3-methoxy-5-nitrobenzene: A Technical Guide for Advanced Research
Navigating the Synthesis and Application of 1-Bromo-3-methoxy-5-nitrobenzene: A Technical Guide for Advanced Research
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document provides a comprehensive technical overview of 1-Bromo-3-methoxy-5-nitrobenzene, a key aromatic building block in modern organic synthesis. While the initial query for "1-(Bromomethyl)-3-methoxy-5-nitrobenzene" did not yield a compound with a registered CAS number, this guide focuses on the closely related and readily available compound, 1-Bromo-3-methoxy-5-nitrobenzene (CAS No. 16618-67-0), which is often utilized in similar synthetic pathways. This guide will delve into its chemical properties, synthesis, reactivity, and safety protocols, offering field-proven insights for its effective application in research and development.
Compound Profile and Physicochemical Properties
1-Bromo-3-methoxy-5-nitrobenzene is a substituted aromatic compound featuring a bromine atom, a methoxy group, and a nitro group attached to a benzene ring. This unique combination of functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1]
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source |
| CAS Number | 16618-67-0 | [2][3][4] |
| Molecular Formula | C₇H₆BrNO₃ | [2][3][5] |
| Molecular Weight | 232.03 g/mol | [3][5] |
| Appearance | Light yellow to brown solid/crystalline powder | [1][6] |
| Melting Point | 85-88 °C | [2] |
| Boiling Point | 295.3 ± 20.0 °C at 760 mmHg | [2] |
| Density | 1.6 ± 0.1 g/cm³ | [2] |
| Flash Point | 132.4 ± 21.8 °C | [2] |
| Solubility | Insoluble in water, soluble in common organic solvents. |
Synthesis and Purification
The synthesis of 1-Bromo-3-methoxy-5-nitrobenzene typically involves electrophilic aromatic substitution reactions. A common and effective laboratory-scale synthesis is outlined below.
Synthetic Pathway Overview
The synthesis can be conceptualized as a multi-step process, often starting from a more readily available substituted benzene. A plausible synthetic route involves the nitration of a brominated anisole derivative or the methoxylation of a dinitrobromobenzene.
Caption: A representative synthetic route to 1-Bromo-3-methoxy-5-nitrobenzene.
Detailed Experimental Protocol
This protocol describes the synthesis of 1-Bromo-3-methoxy-5-nitrobenzene from 3,5-dinitrobromobenzene.
Materials:
-
3,5-Dinitrobromobenzene
-
Methanol (reagent grade)
-
Sodium methoxide (0.5 M solution in methanol)
-
1 N Hydrochloric acid solution
-
Dichloromethane
-
Hexanes
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dinitrobromobenzene (1.25 g, 5.06 mmol) in methanol (12 mL).[6]
-
To the stirred solution, add a 0.5 M solution of sodium methoxide in methanol (12.6 mL).[6]
-
Heat the reaction mixture to 60°C and maintain this temperature for 2 hours.[6]
-
After 2 hours, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of 1 N hydrochloric acid solution until the mixture is neutral to pH paper.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated brine solution (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to yield the desired compound.[6]
Chemical Reactivity and Mechanistic Insights
The reactivity of 1-Bromo-3-methoxy-5-nitrobenzene is governed by the directing effects of its substituents in electrophilic aromatic substitution reactions. The methoxy group (-OCH₃) is an activating, ortho-, para-director, while the bromine (-Br) and nitro (-NO₂) groups are deactivating, meta-directors.[7] The interplay of these groups dictates the position of further substitution on the aromatic ring.
Electrophilic Aromatic Substitution
The benzene ring is electron-deficient due to the strong electron-withdrawing nature of the nitro group and the inductive effect of the bromine atom. The methoxy group, being an activating group, will direct incoming electrophiles to the positions ortho and para to it. However, the positions ortho to the methoxy group are also meta to the deactivating nitro and bromo groups, making them less favorable for substitution. The para position to the methoxy group is already occupied by the bromine atom. Therefore, further electrophilic substitution is generally difficult under standard conditions.
Caption: Summary of substituent effects on electrophilic aromatic substitution.
Applications in Organic Synthesis
1-Bromo-3-methoxy-5-nitrobenzene serves as a valuable precursor in multi-step organic syntheses. The bromine atom can be readily displaced or used in cross-coupling reactions, while the nitro group can be reduced to an amine, which can then be further functionalized. This makes it a key intermediate in the synthesis of a variety of target molecules.[1]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 1-Bromo-3-methoxy-5-nitrobenzene.
Hazard Identification
The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[3]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.[2]
-
Hygiene Measures: Wash hands thoroughly after handling.[2][8] Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke when using this product.[9]
Storage
-
Keep the container tightly closed.[8]
-
Store away from incompatible materials such as oxidizing agents.[2][8]
Conclusion
1-Bromo-3-methoxy-5-nitrobenzene is a versatile and important building block in organic synthesis. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in the laboratory. This guide provides a foundational understanding for researchers and scientists working with this compound, enabling its application in the development of novel molecules and materials.
References
-
1-Bromo-3-methoxy-5-nitrobenzene | CAS#:16618-67-0 | Chemsrc. (n.d.). Retrieved February 2, 2026, from [Link]
-
1-bromo-3-methoxy-5-nitrobenzene - 16618-67-0, C7H6BrNO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved February 2, 2026, from [Link]
-
1-Bromo-3-methoxy-5-nitrobenzene | C7H6BrNO3 | CID 12299076 - PubChem. (n.d.). Retrieved February 2, 2026, from [Link]
-
The Role of 1-Bromo-3-methoxy-5-methylbenzene in Modern Organic Synthesis. (n.d.). Retrieved February 2, 2026, from [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Department of Chemistry. Retrieved February 2, 2026, from [Link]
-
Electrophilic Aromatic Substitution Reactions Made Easy! (2018, May 8). The Organic Chemistry Tutor. Retrieved February 2, 2026, from [Link]
-
Material Safety Data Sheet. (2012, December 5). Capot Chemical. Retrieved February 2, 2026, from [Link]
-
Nitrobenzene - Registration Dossier - ECHA. (n.d.). European Chemicals Agency. Retrieved February 2, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Bromo-3-methoxy-5-nitrobenzene | CAS#:16618-67-0 | Chemsrc [chemsrc.com]
- 3. 16618-67-0|1-Bromo-3-methoxy-5-nitrobenzene|BLD Pharm [bldpharm.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 1-Bromo-3-methoxy-5-nitrobenzene | C7H6BrNO3 | CID 12299076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Aromatic Reactivity [www2.chemistry.msu.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.nl [fishersci.nl]
